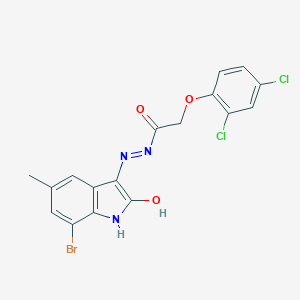
ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated benzo[d]1,3-dioxolan ring and a pentahydroquinoline core, making it an interesting subject for research in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps. One common approach includes the bromination of a benzo[d]1,3-dioxolan precursor, followed by the formation of the pentahydroquinoline core through a series of cyclization and condensation reactions. The final esterification step introduces the methylethyl group to the carboxylate moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
作用機序
The mechanism of action of ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal cellular signaling pathways and exerting its biological effects .
類似化合物との比較
Similar Compounds
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: Shares a brominated aromatic ring and quinoline core.
4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole: Contains a similar benzo[d]imidazole structure with different substituents.
Uniqueness
Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate is unique due to its combination of a brominated benzo[d]1,3-dioxolan ring and a pentahydroquinoline core. This distinct structure provides specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development .
特性
分子式 |
C21H22BrNO5 |
|---|---|
分子量 |
448.3g/mol |
IUPAC名 |
propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22BrNO5/c1-10(2)28-21(25)18-11(3)23-14-5-4-6-15(24)20(14)19(18)12-7-16-17(8-13(12)22)27-9-26-16/h7-8,10,19,23H,4-6,9H2,1-3H3 |
InChIキー |
HOOZNEUIJGXLML-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Br)OCO4)C(=O)OC(C)C |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Br)OCO4)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(2,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B416666.png)
![3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416669.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B416670.png)
![4-{[(2-Phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B416671.png)



![4-({[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B416679.png)


![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B416687.png)
![5-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416688.png)
![N-(4-bromobenzylidene)-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl}amine](/img/structure/B416689.png)
![(E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE](/img/structure/B416692.png)
